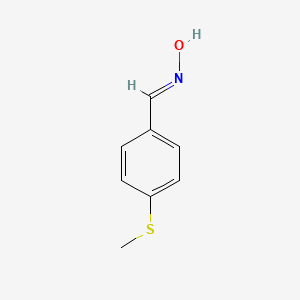

4-Methylsulfanyl-benzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

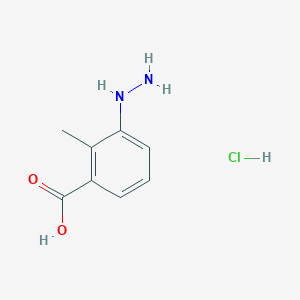

4-Methylsulfanyl-benzaldehyde oxime is a compound used for proteomics research . It has a molecular formula of C8H9NOS and a molecular weight of 167.228 .

Synthesis Analysis

Oxime esters, such as 4-Methylsulfanyl-benzaldehyde oxime, can be synthesized from a simple reaction of easily available oximes with an acyl halide or anhydride . A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported. This involves using aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters as substrates, and eosin Y as a crucial photocatalyst for the reaction .Chemical Reactions Analysis

Oxime esters, including 4-Methylsulfanyl-benzaldehyde oxime, have high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .Wissenschaftliche Forschungsanwendungen

Dynamic Networks

Oxime chemistry, including compounds like “4-Methylsulfanyl-benzaldehyde oxime”, has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .

Acid-Catalysed Dynamic Exchange

The mechanism of the acid-catalysed dynamic exchange of oximes is an area of active research . This process is well supported by both experimental and computational studies, which highlight the importance of the substituent effect on the exchange reaction kinetics .

Building Blocks for Heterocycle Formation

Oxime esters, which can be derived from oximes like “4-Methylsulfanyl-benzaldehyde oxime”, are flexible building blocks for heterocycle formation . They have gained great attention in the last decade for the synthesis of N-, S-, and O-containing heterocycle scaffolds .

Directing Groups in Synthesis

Oxime esters act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds . This makes them valuable tools in modern synthetic chemistry.

Internal Oxidizing Agents

Oxime esters can act as internal oxidizing agents in organic transformations . This is due to their weaker N–O σ bond, which shows high reaction activities in the N–O bond cleavage involved in organic transformation .

Precursors in Cyclization Reactions

Oxime esters participate in cyclization reactions as both internal oxidants and precursors . They contribute to the framework of the final product, leading to the formation of various 5-membered and 6-membered heterocycles .

Wirkmechanismus

Target of Action

Oximes in general have been known to interact with enzymes such as acetylcholinesterase .

Mode of Action

Oximes typically undergo a bioorthogonal reaction with carbonyl groups, forming an oxime bond . This reaction is often used in bioconjugation applications .

Biochemical Pathways

Oximes have been shown to participate in dynamic networks through oxime metathesis, a process that can affect a wide range of applications .

Zukünftige Richtungen

Oxime esters, including 4-Methylsulfanyl-benzaldehyde oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are gaining great attention in the last decade for their role in the synthesis of various heterocycles . This suggests that there could be significant future research in this area.

Eigenschaften

IUPAC Name |

(NE)-N-[(4-methylsulfanylphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMICSMBUZCYHJ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2593969.png)

![[5-(2,5-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2593970.png)

![N-(1-Cyanocyclohexyl)-2-[[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]amino]propanamide](/img/structure/B2593978.png)

![4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2593980.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2593981.png)

![(3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2593987.png)

![(Z)-methyl 2-(2-((3-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593989.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2593991.png)